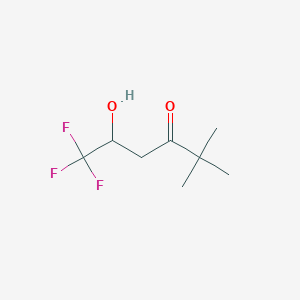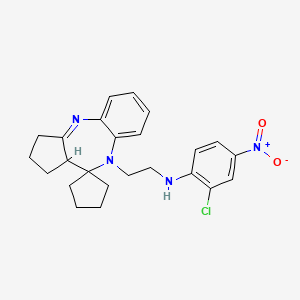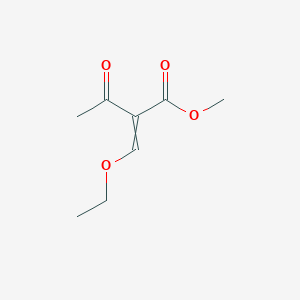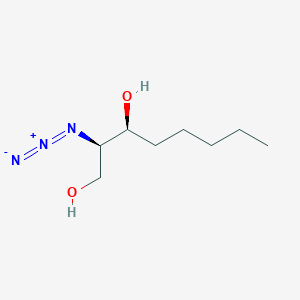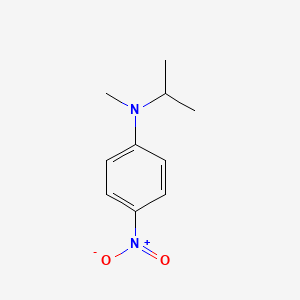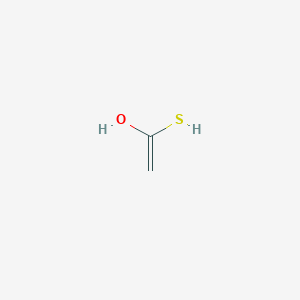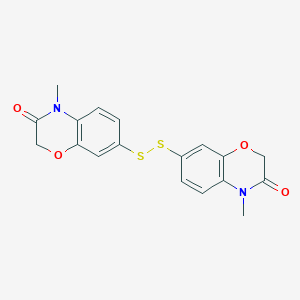
7,7'-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is a complex organic compound characterized by its unique structure, which includes two benzoxazinone rings connected by a disulfide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) typically involves the following steps:
Formation of Benzoxazinone Rings: The initial step involves the synthesis of 4-methyl-2H-1,4-benzoxazin-3(4H)-one. This can be achieved through the cyclization of appropriate precursors such as 2-aminophenol and acetic anhydride under acidic conditions.
Disulfide Bridge Formation: The next step is the formation of the disulfide bridge. This can be done by oxidizing thiol groups present on the benzoxazinone rings using oxidizing agents like iodine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzoxazinone rings can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated benzoxazinones.
科学研究应用
Chemistry
In chemistry, 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of disulfide bridges in protein folding and stability. It can also serve as a model compound for understanding the behavior of sulfur-containing biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The benzoxazinone moiety is known for its biological activity, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to oxidation. It can also be employed in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) depends on its application. In biological systems, the disulfide bridge can interact with thiol groups in proteins, affecting their structure and function. The benzoxazinone rings can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA.
相似化合物的比较
Similar Compounds
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: The parent compound without the disulfide bridge.
7,7’-Disulfanediylbis(2H-1,4-benzoxazin-3(4H)-one): Similar structure but without the methyl groups.
Uniqueness
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is unique due to the presence of both the disulfide bridge and the methyl groups on the benzoxazinone rings. This combination of features can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
139503-11-0 |
|---|---|
分子式 |
C18H16N2O4S2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
4-methyl-7-[(4-methyl-3-oxo-1,4-benzoxazin-7-yl)disulfanyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H16N2O4S2/c1-19-13-5-3-11(7-15(13)23-9-17(19)21)25-26-12-4-6-14-16(8-12)24-10-18(22)20(14)2/h3-8H,9-10H2,1-2H3 |
InChI 键 |
FFPYTAUZIFHDBC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)COC2=C1C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=O)CO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


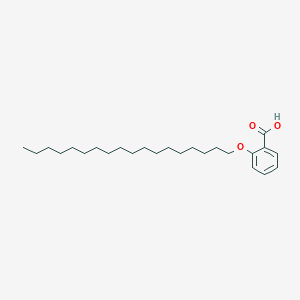
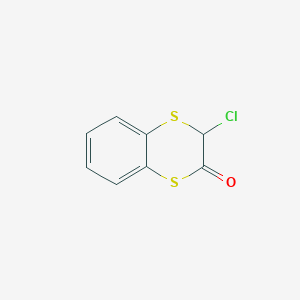
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
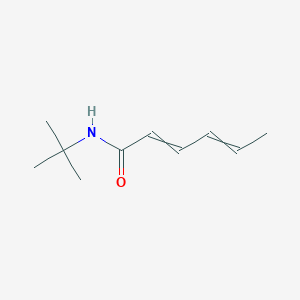
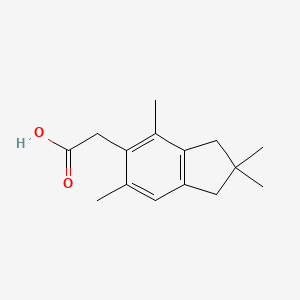
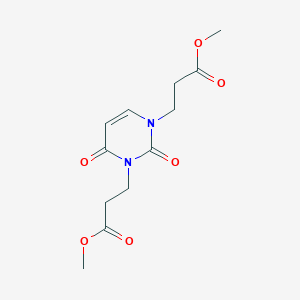

![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
